![molecular formula C32H27N5O7 B580609 2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine CAS No. 1345969-99-4](/img/structure/B580609.png)
2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine is a highly efficacious antineoplastic agent with remarkable anti-tumor activity against a range of malignancies, including malignant myeloma and leukemia. This compound is known for its ability to inhibit RNA synthesis and modulate DNA repair mechanisms, making it a valuable tool in cancer research and treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine involves multiple steps, starting with the protection of ribofuranosyl groups using benzoyl chloride. The key steps include:
Protection of Ribofuranosyl Groups: The ribofuranosyl groups are protected using benzoyl chloride in the presence of a base such as pyridine.
Formation of the Purine Ring: The protected ribofuranosyl intermediate is then reacted with 2-amino-9H-purine under acidic conditions to form the desired compound.
Purification: The final product is purified using column chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Protection: Using industrial-grade benzoyl chloride and pyridine for the protection step.
Automated Reaction Systems: Employing automated reaction systems to ensure consistent reaction conditions and high yield.
High-Performance Liquid Chromatography (HPLC): Utilizing HPLC for the purification of the final product to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzoyl-protected ribofuranosyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in inhibiting RNA synthesis and modulating DNA repair mechanisms.
Medicine: Investigated for its anti-tumor activity and potential use in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of 2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine involves:
Inhibition of RNA Synthesis: The compound inhibits RNA polymerase, leading to a decrease in RNA synthesis.
Modulation of DNA Repair: It interferes with DNA repair mechanisms, preventing the repair of damaged DNA in cancer cells.
Molecular Targets: The primary targets are RNA polymerase and DNA repair enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-9H-purine: A simpler analog with similar anti-tumor activity.
2-Amino-6-chloropurine: Another purine derivative with anti-tumor properties.
2-Amino-9-[(2,3,5-tri-o-benzoyl-beta-d-ribofuranosyl)]-9h-purine: A closely related compound with slight structural differences.
Uniqueness
2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine is unique due to its:
Enhanced Stability: The benzoyl protection provides enhanced stability compared to other purine derivatives.
Specificity: It has a higher specificity for RNA polymerase and DNA repair enzymes, making it more effective in inhibiting tumor growth.
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-5-(2-aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N5O7/c1-32(44-29(40)22-15-9-4-10-16-22)25(43-28(39)21-13-7-3-8-14-21)24(18-41-27(38)20-11-5-2-6-12-20)42-30(32)37-19-35-23-17-34-31(33)36-26(23)37/h2-17,19,24-25,30H,18H2,1H3,(H2,33,34,36)/t24-,25-,30-,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGGEVLLHVPIBG-XCOQKUFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=CN=C(N=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
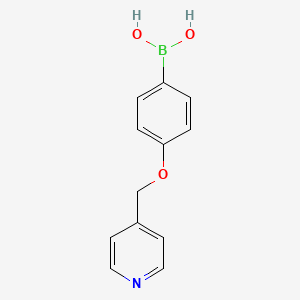
![[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B580530.png)
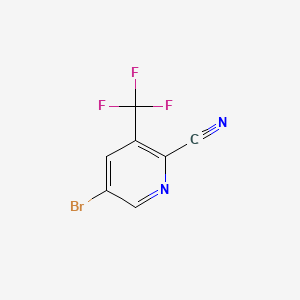
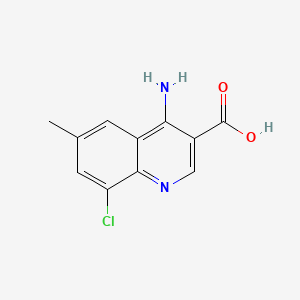
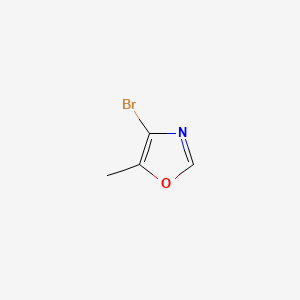
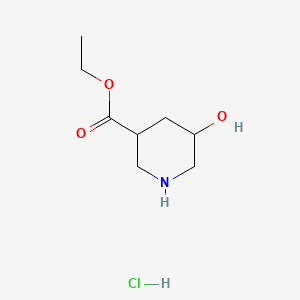
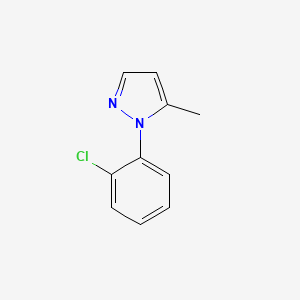
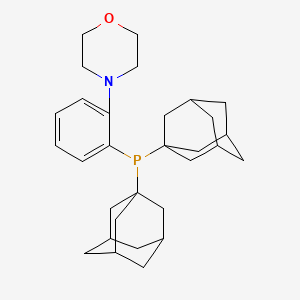
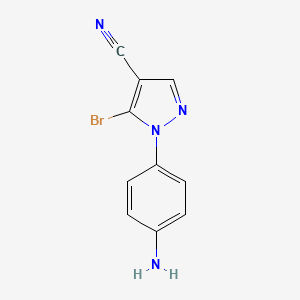
![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole](/img/structure/B580544.png)
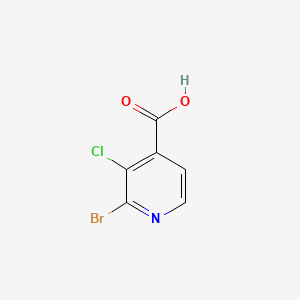
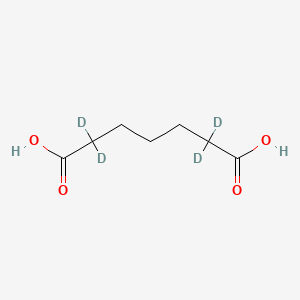
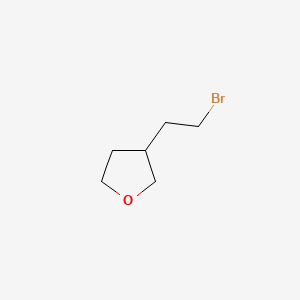
![Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B580549.png)
